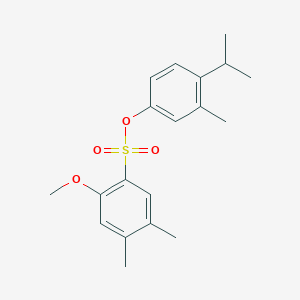
3-Methyl-4-(propan-2-yl)phenyl 2-methoxy-4,5-dimethylbenzene-1-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-4-(propan-2-yl)phenyl 2-methoxy-4,5-dimethylbenzene-1-sulfonate is an organic compound with a complex structure It consists of a phenyl ring substituted with a methyl group and an isopropyl group, connected to another benzene ring that is substituted with methoxy and dimethyl groups, and a sulfonate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(propan-2-yl)phenyl 2-methoxy-4,5-dimethylbenzene-1-sulfonate typically involves multiple steps. One common method starts with the preparation of the phenyl ring substituted with methyl and isopropyl groups. This can be achieved through Friedel-Crafts alkylation, where benzene reacts with isopropyl chloride and aluminum chloride to introduce the isopropyl group. The methyl group can be introduced via a similar alkylation process using methyl chloride.
The second benzene ring, substituted with methoxy and dimethyl groups, can be synthesized through electrophilic aromatic substitution reactions. Methoxy groups are typically introduced using methanol and a strong acid catalyst, while dimethyl groups can be added using methyl iodide and a base.
The final step involves the sulfonation of the compound, which can be achieved by reacting the intermediate product with sulfur trioxide or chlorosulfonic acid under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration is crucial for large-scale production.
化学反应分析
Types of Reactions
3-Methyl-4-(propan-2-yl)phenyl 2-methoxy-4,5-dimethylbenzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonate group to a sulfonic acid or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, alcohols, nucleophilic solvents, elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce sulfonic acid derivatives. Substitution reactions can result in various substituted benzene derivatives.
科学研究应用
3-Methyl-4-(propan-2-yl)phenyl 2-methoxy-4,5-dimethylbenzene-1-sulfonate has several scientific research applications:
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound may be studied for its potential biological activity, including antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Research may focus on its potential as a drug candidate or as a precursor in the synthesis of active pharmaceutical ingredients.
Industry: It can be used in the production of specialty chemicals, dyes, and polymers.
作用机制
The mechanism by which 3-Methyl-4-(propan-2-yl)phenyl 2-methoxy-4,5-dimethylbenzene-1-sulfonate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonate group can enhance the compound’s solubility and facilitate its interaction with biological molecules.
相似化合物的比较
Similar Compounds
- 4-Methylphenyl 2-methoxy-4,5-dimethylbenzene-1-sulfonate
- 3-Isopropylphenyl 2-methoxy-4,5-dimethylbenzene-1-sulfonate
- 2-Methoxy-4,5-dimethylbenzene-1-sulfonate
Uniqueness
3-Methyl-4-(propan-2-yl)phenyl 2-methoxy-4,5-dimethylbenzene-1-sulfonate is unique due to the specific combination of substituents on the phenyl rings, which can influence its chemical reactivity and biological activity. The presence of both methyl and isopropyl groups, along with the methoxy and dimethyl groups, provides a distinct steric and electronic environment that can affect its interactions with other molecules.
属性
IUPAC Name |
(3-methyl-4-propan-2-ylphenyl) 2-methoxy-4,5-dimethylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O4S/c1-12(2)17-8-7-16(9-15(17)5)23-24(20,21)19-11-14(4)13(3)10-18(19)22-6/h7-12H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUSKAICYMKMCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)OC2=CC(=C(C=C2)C(C)C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-allyl-4-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2469533.png)
![8-(4-bromophenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2469534.png)
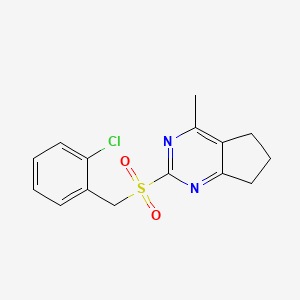
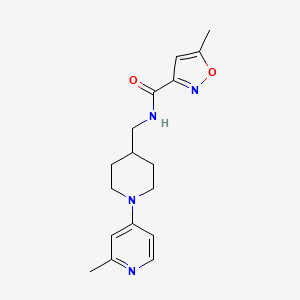
![N-(2-fluorophenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide](/img/structure/B2469541.png)
![N-({[2,3'-bipyridine]-4-yl}methyl)-3,5-dimethoxybenzamide](/img/structure/B2469542.png)
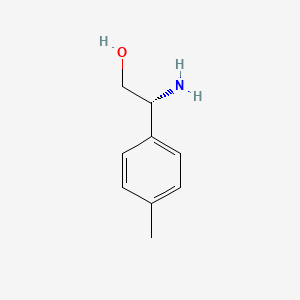
![3-Methyl-7-(2-methyl-4-phenylphenyl)triazolo[4,5-d]pyrimidine](/img/structure/B2469544.png)
![Ethyl 2-(2-(5-chlorothiophen-2-yl)acetamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2469545.png)
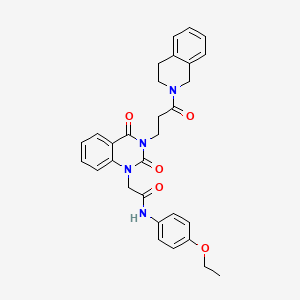
![2-[3-(benzenesulfonyl)-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2469547.png)
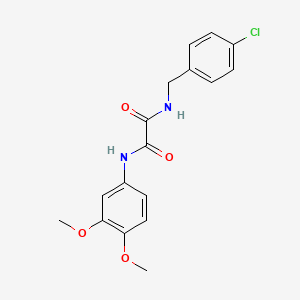
![methyl 2-{[3-carbamoyl-1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}acetate](/img/structure/B2469551.png)
